6-Fluoro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin
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Overview
Description
1-(10,11-Dihydro-6-fluorodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine is a chemical compound that belongs to the class of dibenzothiepin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(10,11-Dihydro-6-fluorodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine typically involves the following steps:
Formation of the dibenzothiepin core: This step involves the cyclization of appropriate precursors to form the dibenzothiepin structure.
Fluorination: Introduction of the fluorine atom at the desired position on the dibenzothiepin core.
Attachment of the piperazine moiety: This involves the reaction of the fluorinated dibenzothiepin with 4-methylpiperazine under suitable conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(10,11-Dihydro-6-fluorodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(10,11-Dihydro-6-fluorodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Biological Research: The compound is used in studies related to receptor binding and signal transduction pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex chemical compounds.
Mechanism of Action
The mechanism of action of 1-(10,11-Dihydro-6-fluorodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
- 1-(2-Chloro-10,11-dihydro-6-fluorodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine
- 1-(3-Chloro-10-fluoro-5,6-dihydrobenzo(b,f)thiepin-6-yl)-4-methylpiperazine
Comparison: 1-(10,11-Dihydro-6-fluorodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine is unique due to its specific fluorination pattern and the presence of the piperazine moiety. This structural uniqueness may confer distinct pharmacological properties compared to similar compounds, making it a valuable candidate for further research and development.
Properties
CAS No. |
73129-34-7 |
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Molecular Formula |
C19H21FN2S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-(1-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C19H21FN2S/c1-21-9-11-22(12-10-21)17-13-14-5-2-3-8-18(14)23-19-15(17)6-4-7-16(19)20/h2-8,17H,9-13H2,1H3 |
InChI Key |
XPIWEYABFZJECI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=CC=C4F |
Origin of Product |
United States |
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